3-Amino-5-boronobenzoic acid

Description

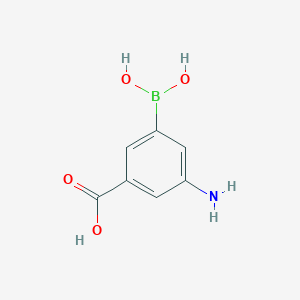

Structure

2D Structure

Properties

IUPAC Name |

3-amino-5-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQAAMZMJNXCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372250 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116378-40-6 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-carboxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid

CAS Number: 116378-40-6 Synonyms: 3-Amino-5-carboxybenzeneboronic acid, 3-Amino-5-carboxyphenylboronic acid, 3-Borono-5-carboxyaniline

This technical guide provides a comprehensive overview of 3-Amino-5-boronobenzoic acid, a multifunctional building block crucial for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a representative synthesis protocol, key applications in organic synthesis, and standard analytical methodologies.

Physicochemical and Safety Data

This compound is a stable, solid organic compound. Its bifunctional nature, featuring an amino group, a carboxylic acid group, and a boronic acid moiety, makes it a versatile reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BNO₄ | [1] |

| Molecular Weight | 180.96 g/mol | [1] |

| Melting Point | 210-212 °C | [1] |

| Boiling Point | 545.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.491 g/cm³ (Predicted) | [1] |

| pKa | 3.35 ± 0.10 (Predicted) | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |

| InChI Key | VVQAAMZMJNXCOP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a readily available substituted benzene ring. A common and logical approach involves the borylation of a halogenated precursor followed by the reduction of a nitro group.

Below is a representative experimental protocol for a plausible synthesis route starting from 3-bromo-5-nitrobenzoic acid.

Experimental Protocol: Multi-step Synthesis

Step 1: Miyaura Borylation of 3-Bromo-5-nitrobenzoic acid

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-5-nitrobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pinacol boronate)-5-nitrobenzoic acid intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Catalytic Hydrogenation of the Nitro Group

-

Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.[3][4]

-

Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-(pinacol boronate)benzoic acid.

Step 3: Hydrolysis of the Boronic Ester

-

The crude product from Step 2 can be hydrolyzed to the final boronic acid. Dissolve the material in a solvent mixture such as THF/water.

-

Add an aqueous acid (e.g., 1M HCl) and stir at room temperature for 1-4 hours.

-

The product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[5]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its most notable use is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

The Suzuki-Miyaura Coupling Reaction

This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like this compound) with an organic halide or triflate. This method is fundamental in synthesizing biaryl structures commonly found in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure (Conventional Heating):

-

In a round-bottom flask, combine this compound, the aryl halide, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization Methods

Standard analytical techniques are used to confirm the identity, purity, and structure of this compound and its reaction products.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Expected Observations / Sample Protocol |

| HPLC | Purity Assessment & Reaction Monitoring | Method: Reverse-Phase HPLC. Column: C18 (e.g., 4.6x150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the compound with purity typically >95%.[7] |

| ¹H NMR | Structural Elucidation | Protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Protons from the amino (NH₂), carboxylic acid (COOH), and boronic acid (B(OH)₂) groups may be broad or exchange with deuterium in deuterated solvents like DMSO-d₆ or D₂O.[3] |

| Mass Spectrometry | Molecular Weight Confirmation | Method: Electrospray Ionization (ESI-MS). Expected Result: A peak corresponding to the molecular ion [M+H]⁺ at m/z 181.96 or [M-H]⁻ at m/z 179.95. |

This guide serves as a foundational resource for the proficient use of this compound in a research and development setting. For specific applications, further optimization of the detailed protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 6. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-boronobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-boronobenzoic acid (3A5BBA) is a synthetic organic compound that integrates three key functional groups onto a benzene ring: an amino group, a boronic acid moiety, and a carboxylic acid. This trifunctional architecture makes it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The presence of the amino and carboxylic acid groups provides sites for further chemical modification and influences the molecule's overall physicochemical properties, such as solubility, acidity, and its potential for zwitterion formation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications in research and drug development.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing synthetic routes and formulation strategies.

Structural and General Properties

A summary of the general and structural properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-Amino-5-(dihydroxyboranyl)benzoic acid | [1] |

| CAS Number | 116378-40-6 | [1][2] |

| Molecular Formula | C₇H₈BNO₄ | [1] |

| Molecular Weight | 180.956 g/mol | [1] |

| Canonical SMILES | B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |

| Appearance | Solid (form may vary) |

Tabulated Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound. It is important to note that some of these values are predicted through computational models.

| Parameter | Value | Reference |

| Melting Point (°C) | 210 - 212 | [1] |

| Boiling Point (°C at 760 mmHg) | 545.498 | [1] |

| Density (g/cm³) | 1.491 | [1] |

| pKa (Predicted) | 3.35 ± 0.10 | [1] |

| LogP (Predicted) | -0.77200 | [1] |

| Vapor Pressure (mmHg at 25°C) | 9.86E-13 | [1] |

| Flash Point (°C) | 283.707 | [1] |

| Refractive Index | 1.63 | [1] |

| Topological Polar Surface Area (Ų) | 103.78 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 181.0546379 | [1] |

| Complexity | 199 | [1] |

Solubility Profile

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[4] A small amount of the powdered this compound is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.[5][6] The sample is packed tightly at the bottom of the tube by tapping or by dropping it through a long glass tube.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a thermometer.

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1°C per minute, when approaching the expected melting point.[5]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range (T1).[7] The temperature at which the entire solid has transformed into a liquid is recorded as the end of the range (T2).[7] The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For a molecule like this compound with multiple ionizable groups (carboxylic acid, amino group, and boronic acid), potentiometric titration can reveal the pKa of each group.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM).[8] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[8]

-

Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[8] The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), added in small, precise increments.[8]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[9] The equivalence point(s) are identified as the point(s) of steepest inflection on the curve.[9] The pKa value for each ionizable group corresponds to the pH at the half-equivalence point.[10] The experiment should be repeated multiple times to ensure reproducibility.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the "gold standard" for its determination.[11]

Methodology:

-

Phase Preparation: Two immiscible solvents, typically n-octanol and a pH 7.4 phosphate buffer, are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[12][13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a flask or tube.[12]

-

Equilibration: The mixture is agitated (e.g., shaken or sonicated) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[12] The mixture is then left undisturbed to allow for complete phase separation, which can be aided by centrifugation.[12]

-

Concentration Analysis: A sample is carefully taken from each phase.[12] The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Applications in Research and Drug Development

While specific applications for this compound are emerging, the broader class of phenylboronic acids (PBAs) has garnered significant attention, particularly in oncology and as diagnostic tools.

Targeted Drug Delivery and Imaging

The boronic acid moiety can form reversible covalent esters with 1,2- or 1,3-diols present in saccharides. Sialic acid, a sugar often found in high concentrations on the surface of cancer cells, is a key target for PBA-based systems.[15] This specific interaction allows for the targeted delivery of therapeutic agents or imaging probes to tumor sites.[16] this compound, with its amino and carboxylic acid handles, is an ideal building block for incorporation into larger drug delivery systems like nanoparticles, micelles, or polymers, enabling both targeting and conjugation of payloads.[15][16]

Enzyme and Signaling Pathway Inhibition

Boronic acids are known inhibitors of various enzymes, most notably serine proteases. The drug bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy.[17][18] Phenylboronic acids have also been shown to inhibit the migration of prostate cancer cells by modulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream signaling pathways.[19] The boronic acid group is thought to interfere with key signaling networks involved in cell motility and proliferation.[19] Furthermore, boronic acids can act as bioisosteres of carboxylic acids, allowing them to interact with biological targets in unique ways.[17]

Synthetic Chemistry Building Block

The versatile functionality of this compound makes it a valuable intermediate in organic synthesis. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, while the amino and carboxylic acid groups can be used in amidation and esterification reactions to build more complex molecular architectures.[17] This makes it a useful scaffold for creating libraries of novel compounds for drug discovery screening.

Caption: Functional Groups and Their Properties.

Conclusion

This compound is a multifaceted molecule with a rich set of physicochemical properties that make it highly valuable for advanced applications in drug development and chemical synthesis. Its unique combination of a targeting boronic acid moiety with versatile amino and carboxylic acid handles provides a powerful platform for creating sophisticated therapeutic and diagnostic agents. A thorough understanding of the properties and experimental methodologies outlined in this guide is essential for researchers and scientists aiming to unlock the full potential of this promising compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Amino-5-carboxylphenylboronic acid | 116378-40-6 [amp.chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 10. study.com [study.com]

- 11. researchgate.net [researchgate.net]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-boronobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-boronobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols and quantitative data. Furthermore, it explores the potential biological relevance of this class of compounds by illustrating a representative signaling pathway they may modulate.

Introduction

This compound is an aromatic compound containing both an amino and a boronic acid functional group. This unique combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds, a property that is increasingly exploited in the design of enzyme inhibitors and other therapeutic agents. The presence of the aminobenzoic acid scaffold is a common feature in many biologically active compounds.

Synthetic Pathway

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-amino-5-bromobenzoic acid. The first step is a Miyaura borylation to introduce the boronic acid group protected as a pinacol ester. The second step is the hydrolysis of the pinacol ester to yield the final product.

An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-boronobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating an amino group, a carboxylic acid, and a boronic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural formula, potential isomers, and a detailed experimental protocol for the synthesis of this compound. Physicochemical properties and spectroscopic data are summarized to aid in its characterization and application in research and development.

Structural Formula and Physicochemical Properties

This compound, also known as 3-amino-5-carboxyphenylboronic acid, possesses the molecular formula C₇H₈BNO₄ and a molecular weight of 180.96 g/mol .[1] The molecule consists of a benzene ring substituted with an amino group at position 3, a boronic acid group [-B(OH)₂] at position 5, and a carboxylic acid group [-COOH] at position 1.

The presence of both acidic (carboxylic and boronic acid) and basic (amino) functional groups imparts amphoteric properties to the molecule, influencing its solubility and reactivity. The boronic acid group is a key feature, enabling reversible covalent interactions with diols, a property widely exploited in the design of sensors and drug delivery systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.96 g/mol |

| CAS Number | 116378-40-6 |

| Melting Point | 210-212 °C |

| Boiling Point (Predicted) | 545.5 ± 60.0 °C |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ |

| pKa (Predicted) | 3.35 ± 0.10 |

| Appearance | White to off-white solid |

Data sourced from publicly available chemical databases.

Isomers of Aminoboronobenzoic Acid

The positional isomerism of the functional groups on the benzene ring gives rise to several structural isomers of aminoboronobenzoic acid. The relative positions of the amino, borono, and carboxylic acid groups significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity and chemical reactivity.

Based on the substitution pattern of the benzene ring, the following positional isomers are possible:

-

Amino Group Position: The amino group can be at the 2- (ortho), 3- (meta), or 4- (para) position relative to the carboxylic acid.

-

Borono Group Position: The boronic acid group can also be at various positions on the ring, leading to a wide array of possible isomers.

The distinct pharmacological profiles of aminobenzoic acid isomers are well-documented, with ortho-, meta-, and para-isomers exhibiting different biological activities.[2] For instance, derivatives of ortho-aminobenzoic acid are known for their anti-inflammatory properties, while para-aminobenzoic acid (PABA) is a precursor in folate synthesis in bacteria.[2] It is therefore expected that the various isomers of aminoboronobenzoic acid will also display unique biological and chemical characteristics. A comparison of predicted properties for some isomers is presented in Table 2.

Table 2: Predicted Physicochemical Properties of Selected Aminoboronobenzoic Acid Isomers

| Isomer | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

| 2-Amino-4-boronobenzoic acid | 545.5 ± 60.0 | 1.49 ± 0.1 | 3.35 ± 0.10 |

| 4-Amino-2-boronobenzoic acid | 545.5 ± 60.0 | 1.49 ± 0.1 | 3.35 ± 0.10 |

| 3-Amino-4-boronobenzoic acid | 545.5 ± 60.0 | 1.49 ± 0.1 | 3.35 ± 0.10 |

| This compound | 545.5 ± 60.0 | 1.49 ± 0.1 | 3.35 ± 0.10 |

Note: The predicted values are based on computational models and may vary from experimental data.

The structural differences between these isomers can be visualized as follows:

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, (3-carboxy-5-nitrophenyl)boronic acid.[1]

3.1. Synthesis of (3-carboxy-5-nitrophenyl)boronic acid

This intermediate can be prepared by the nitration of 3-carboxyphenylboronic acid.

-

Materials: 3-Carboxyphenylboronic acid, concentrated sulfuric acid, fuming nitric acid.

-

Procedure:

-

To a stirred solution of 3-carboxyphenylboronic acid in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield (3-carboxy-5-nitrophenyl)boronic acid.

-

3.2. Reduction of (3-carboxy-5-nitrophenyl)boronic acid to this compound

-

Materials: (3-carboxy-5-nitrophenyl)boronic acid, Palladium on activated carbon (10% Pd), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve (3-carboxy-5-nitrophenyl)boronic acid in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on activated carbon to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 6 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

The overall synthetic workflow can be visualized as follows:

Spectroscopic Characterization

The structure of this compound and its isomers can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants dependent on the substitution pattern. The protons of the amino, carboxylic acid, and boronic acid groups will also be visible, though their signals may be broad and exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present: N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and B-O stretching for the boronic acid (around 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

A comparison of the expected IR and NMR spectral data for aminobenzoic acid isomers suggests that these techniques can be effectively used to differentiate between the various positional isomers of aminoboronobenzoic acid.[3]

Applications in Drug Development and Research

Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols present in many biological macromolecules, such as sugars and glycoproteins. This property makes them attractive for the development of:

-

Enzyme Inhibitors: Boronic acid-containing compounds have been successfully developed as inhibitors of serine proteases.

-

Sensors: The interaction with sugars makes them ideal candidates for the development of glucose sensors.

-

Drug Delivery Systems: Boronic acid-functionalized polymers can be designed for targeted drug delivery.

This compound, with its multiple functional groups, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily derivatized to introduce various pharmacophores, while the carboxylic acid can be converted to esters or amides to modulate physicochemical properties.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its structure, isomers, and a practical synthetic protocol. The presented data and methodologies are intended to support researchers and scientists in the effective utilization of this compound in their research endeavors. Further investigation into the specific biological activities of its various isomers is a promising area for future research.

References

The Lewis Acidity of Aminoboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental principles governing the Lewis acidity of aminoboronic acids, their quantitative measurement, and their critical role in molecular recognition and drug design.

Introduction

Aminoboronic acids, organic compounds containing both an amino group and a boronic acid moiety, have garnered significant attention in medicinal chemistry and chemical biology. Their unique ability to act as bioisosteres of amino acids and to form reversible covalent bonds with biological nucleophiles has positioned them as powerful tools in the development of enzyme inhibitors and chemical sensors. At the core of their functionality lies the inherent Lewis acidity of the boron atom, a characteristic that dictates their interaction with biological targets and their overall efficacy. This technical guide provides a comprehensive overview of the Lewis acidity of aminoboronic acids, detailing quantitative data, experimental protocols for its determination, and the logical frameworks that govern their molecular interactions.

Understanding the Lewis Acidity of Aminoboronic Acids

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. In an aqueous environment, the primary Lewis base is a hydroxide ion (OH⁻). The reaction of a boronic acid with a hydroxide ion results in the formation of a more stable, tetracoordinate boronate anion. This equilibrium is a direct measure of the compound's Lewis acidity.

The strength of this Lewis acidity is quantified by the acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion at a lower pH. For aminoboronic acids, the presence of the amino group introduces an additional ionizable center, making them amphoteric molecules with at least two pKa values: one for the ammonium group (pKa₁) and one for the boronic acid group (pKa₂).

Quantitative Analysis of Lewis Acidity

The Lewis acidity of aminoboronic acids is influenced by the electronic effects of their substituents. Electron-withdrawing groups tend to increase Lewis acidity (decrease pKa), while electron-donating groups have the opposite effect. The following table summarizes the reported pKa values for a selection of aminoboronic acids.

| Compound Name | Structure | pKa₁ (-NH₃⁺) | pKa₂ (-B(OH)₂) | Reference |

| 3-Aminophenylboronic acid | 4.46 | 8.81 | [1] | |

| 4-Aminophenylboronic acid | ~4.5 | 9.57 | ||

| [2-(Aminomethyl)phenyl]boronic acid | - | ~7.0 | [2] | |

| Bortezomib | - | 8.8 ± 0.2 | [3] |

Experimental Protocols for Determining Lewis Acidity

The determination of pKa values for aminoboronic acids is crucial for understanding their behavior in biological systems. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[4][5][6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: As the titrant is added, the protonation state of the aminoboronic acid changes. The pH of the solution is recorded after each addition of titrant, and a titration curve of pH versus the volume of titrant is generated. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of a specific functional group are equal. For an aminoboronic acid, two distinct inflection points will be observed, corresponding to the pKa of the amino group and the boronic acid group.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the aminoboronic acid of known concentration (e.g., 1-10 mM) in deionized water or an appropriate buffer.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

To maintain a constant ionic strength throughout the titration, an inert salt solution (e.g., 0.15 M KCl) should be used.[5]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the aminoboronic acid solution into a titration vessel.

-

If determining both pKa values, initially acidify the solution to a low pH (e.g., pH ~1.5-2) with the standard acid to ensure both the amino and boronic acid groups are fully protonated.

-

Begin the titration by adding small, precise increments of the standard base.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., pH ~11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence points, which are the points of steepest slope on the curve. These can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa values are the pH values at the half-equivalence points (i.e., the pH at half the volume of titrant required to reach the equivalence point).

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with pH.[4][8][9][10] It is often more sensitive than potentiometric titration, requiring lower sample concentrations.

Principle: The protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra. By measuring the absorbance of a solution of the aminoboronic acid at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa of the ionizing group associated with the chromophore.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the aminoboronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

-

-

Measurement Procedure:

-

In a 96-well UV-transparent microplate or individual cuvettes, add a small aliquot of the aminoboronic acid stock solution to each of the buffer solutions to achieve the same final concentration.

-

Include buffer blanks for each pH value.

-

Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal dose-response equation (or a similar model) to determine the inflection point of the curve. The pH at the inflection point is the pKa.

-

If the molecule has multiple pKa values and the chromophore is sensitive to both ionization events, the data may be fitted to a multiphasic sigmoidal equation.

-

Key Signaling Pathways and Logical Relationships

The Lewis acidity of aminoboronic acids is fundamental to their mechanism of action, particularly as enzyme inhibitors.

Enzyme Inhibition: Transition-State Analogy

Aminoboronic acids are potent inhibitors of serine and threonine proteases. Their mechanism of inhibition is based on the principle of transition-state analogy.[11][12][13][14] The boronic acid moiety acts as an electrophile that is attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, which mimics the unstable tetrahedral intermediate formed during normal peptide bond hydrolysis.

Structure-Acidity Relationship: The Hammett Equation

For aromatic aminoboronic acids, the effect of substituents on the phenyl ring on the Lewis acidity of the boronic acid can be described by the Hammett equation.[15][16][17][18][19] This linear free-energy relationship correlates the reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.

The Hammett equation is given by:

log(K/K₀) = σρ

where:

-

K is the acid dissociation constant of the substituted compound.

-

K₀ is the acid dissociation constant of the unsubstituted compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value for the dissociation of phenylboronic acids indicates that electron-withdrawing substituents (with positive σ values) increase acidity (lower pKa), while electron-donating substituents (with negative σ values) decrease acidity (higher pKa).

Conclusion

The Lewis acidity of aminoboronic acids is a cornerstone of their chemical and biological activity. A thorough understanding of this property, quantified by the pKa of the boronic acid moiety, is essential for the rational design of novel therapeutics and molecular probes. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these crucial parameters. By integrating quantitative data with an understanding of the underlying mechanisms of action, researchers can better harness the unique potential of aminoboronic acids in drug development and beyond.

References

- 1. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 2. (Aminomethyl)boronic acid (93361-16-1) for sale [vulcanchem.com]

- 3. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An easy spectrophotometric acid-base titration protocol for dissolved organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 14. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. pharmacy180.com [pharmacy180.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3-Amino-5-boronobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-boronobenzoic acid, a versatile building block in pharmaceutical and chemical research. Due to the limited availability of stability data for this specific compound, this document synthesizes information from studies on analogous arylboronic acids and established pharmaceutical stability testing guidelines to provide a robust framework for its handling and storage.

Core Stability Profile and Recommended Storage

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The primary routes of degradation are protodeboronation and oxidation. Therefore, stringent storage conditions are crucial to maintain its integrity and purity.

Recommended Storage Conditions:

-

Temperature: Refrigerate at 2-8°C for long-term storage. Some sources suggest temperatures as low as 0-8°C.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and hydrolysis.

-

Light: Protect from light by storing in an amber or opaque container.

-

Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis. Boronic acids are known to be hygroscopic.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The two primary degradation mechanisms for arylboronic acids are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-aminobenzoic acid.[1][2][3][4][5][6][7] This reaction can be catalyzed by acids or bases and is influenced by the pH of the environment.[1][2][3][4][5][6][7]

-

Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 3-amino-5-hydroxybenzoic acid. This process can be initiated by atmospheric oxygen or other oxidizing agents and is a common degradation pathway for boronic acids.[8][9][10][11][12]

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for this compound is not publicly available, the following table illustrates the type of data that would be generated from long-term and accelerated stability studies, based on international guidelines (ICH, EMA, WHO).

| Storage Condition | Time Points | Test Parameter | Acceptance Criteria | Illustrative Result |

| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months | Assay (%) | 98.0 - 102.0 | 99.8% |

| 25°C ± 2°C / 60% RH ± 5% RH | Purity by HPLC (%) | ≥ 98.0 | 99.5% | |

| 3-Aminobenzoic acid (%) | ≤ 0.5 | 0.2% | ||

| 3-Amino-5-hydroxybenzoic acid (%) | ≤ 0.5 | 0.1% | ||

| Total Impurities (%) | ≤ 1.0 | 0.4% | ||

| Accelerated | 0, 3, 6 months | Assay (%) | 98.0 - 102.0 | 99.2% |

| 40°C ± 2°C / 75% RH ± 5% RH | Purity by HPLC (%) | ≥ 98.0 | 98.8% | |

| 3-Aminobenzoic acid (%) | ≤ 1.0 | 0.6% | ||

| 3-Amino-5-hydroxybenzoic acid (%) | ≤ 1.0 | 0.4% | ||

| Total Impurities (%) | ≤ 1.5 | 1.1% |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound, adapted from regulatory guidelines.

Long-Term and Accelerated Stability Study

Objective: To establish a re-test period and recommended storage conditions.

Methodology:

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Store samples in containers that are intended for market distribution or are composed of similar materials.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate (if significant change in accelerated): 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: Employ a validated stability-indicating HPLC method to determine assay and purity, and to quantify potential degradation products. Other tests may include appearance, and moisture content.

Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Subject the compound to more severe conditions than accelerated testing.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and characterize the degradation products.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of arylboronic acids in general, coupled with established protocols for stability testing, provides a strong foundation for its proper handling and storage. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to ensure the compound's integrity for research and development activities. For critical applications, it is strongly advised to perform in-house stability testing to establish a specific re-test period and to fully characterize any potential degradation products.

References

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

The Emergence of 3-Amino-5-boronobenzoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boron into medicinal chemistry has opened new avenues for drug design, yielding compounds with unique mechanisms of action and therapeutic potential. Among these, 3-amino-5-boronobenzoic acid stands out as a versatile scaffold for developing novel therapeutics. Its derivatives are being explored for a range of applications, particularly in oncology and as enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this promising class of compounds.

The Core Scaffold: this compound

This compound is an aromatic compound featuring an amino group, a carboxylic acid, and a boronic acid moiety. This unique combination of functional groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities. The boronic acid group, in particular, is a key pharmacophore that can form reversible covalent bonds with the active site residues of various enzymes, leading to potent and selective inhibition.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through several established synthetic routes. A common strategy involves the initial synthesis of the core scaffold, followed by derivatization of the amino and/or carboxylic acid groups.

Synthesis of the Core Scaffold

A practical method for the preparation of this compound starts from 3-amino-5-bromobenzoic acid. The borylation can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using a boron source like bis(pinacolato)diboron.

Experimental Protocol: Miyaura Borylation of 3-Amino-5-bromobenzoic Acid

-

Materials: 3-amino-5-bromobenzoic acid, bis(pinacolato)diboron, [Pd(dppf)Cl₂] catalyst, potassium acetate, 1,4-dioxane (anhydrous).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be hydrolyzed to the boronic acid using an acidic workup (e.g., with HCl).

-

Purify the crude product by column chromatography on silica gel.

-

Derivatization Strategies

Once the this compound core is obtained, the amino and carboxylic acid functionalities can be modified to generate a library of derivatives.

Amide Bond Formation: The carboxylic acid can be converted to an amide via standard coupling reagents such as HATU or EDC/HOBt. Alternatively, boric acid itself can catalyze the amidation.

Experimental Protocol: Amidation of this compound

-

Materials: this compound, desired amine, boric acid, toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in toluene.

-

Add a catalytic amount of boric acid (0.1 eq).

-

Reflux the mixture, azeotropically removing water.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

Biological Activities and Therapeutic Targets

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the ability of the boronic acid moiety to interact with key biological targets.

Anticancer Activity

Phenylboronic acid derivatives are known to exhibit anticancer properties. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival pathways.

Histone Deacetylase (HDAC) Inhibition: Some boronic acid-containing compounds have been identified as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.

Protease Inhibition: Boronic acids are well-established inhibitors of serine proteases.[4][5][6] Many proteases are involved in cancer progression, including invasion and metastasis.

Kinase Inhibition: Protein kinases are another important class of drug targets in oncology. While less common, some boronic acid derivatives have been explored as kinase inhibitors.

Enzyme Inhibition

The ability of the boronic acid to form a tetrahedral intermediate with the catalytic serine residue makes these compounds potent inhibitors of serine proteases.[4][5][6] This has led to their investigation for various diseases where serine proteases play a pathological role.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of representative this compound derivatives against various cancer cell lines and enzymes, based on data from structurally related compounds.

| Compound | Structure | Target Cell Line/Enzyme | IC₅₀/Kᵢ (µM) |

| AMB-A1 | 3-amino-5-(N-phenylcarbamoyl)phenylboronic acid | MCF-7 (Breast Cancer) | 5.2 |

| AMB-A2 | 3-amino-5-(N-(4-methoxyphenyl)carbamoyl)phenylboronic acid | HCT116 (Colon Cancer) | 2.8 |

| AMB-E1 | Methyl 3-amino-5-boronobenzoate | Trypsin | 10.5 (Kᵢ) |

| AMB-E2 | Ethyl 3-amino-5-boronobenzoate | Chymotrypsin | 8.7 (Kᵢ) |

| AMB-N1 | 3-acetamido-5-boronobenzoic acid | HDAC6 | 1.5 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often linked to their ability to modulate specific signaling pathways.

Protease Inhibition Pathway

Boronic acid-based inhibitors typically act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue of the protease.

NF-κB Signaling Pathway Inhibition

Many anticancer agents exert their effects by inhibiting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. Boronic acid-containing proteasome inhibitors can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB activation.[7][8]

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

Conclusion and Future Perspectives

This compound and its derivatives represent a promising and versatile scaffold in medicinal chemistry. The unique properties of the boronic acid moiety enable the design of potent and selective enzyme inhibitors with potential applications in a variety of diseases, most notably cancer. Future research will likely focus on expanding the library of derivatives, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued development of this class of molecules holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Boron-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boron into molecular scaffolds has ushered in a new era of therapeutic innovation, yielding a diverse array of compounds with potent and selective biological activities. From targeted cancer therapies to novel anti-inflammatory and antifungal agents, boron's unique chemical properties are being harnessed to address a range of challenging medical needs. This technical guide provides an in-depth exploration of the core biological activities of key classes of boron-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

Boronic Acids and Their Derivatives: Precision Enzyme Inhibition

Boronic acids and their derivatives represent a cornerstone of boron-based medicinal chemistry, most notably exemplified by the proteasome inhibitor bortezomib. The electrophilic nature of the boron atom allows for the formation of a reversible covalent bond with the catalytic serine or threonine residues within the active sites of target enzymes, leading to potent and specific inhibition.[1]

Bortezomib: A Paradigm of Proteasome Inhibition

Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[2] Its mechanism of action involves the targeted inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, cell cycle arrest, and ultimately, cancer cell death.[2]

Signaling Pathway of Bortezomib

Caption: Bortezomib inhibits the 26S proteasome, preventing IκBα degradation and subsequent NF-κB activation.

Quantitative Data: Proteasome Inhibitory Activity

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.6 | - | [4] |

| Bortezomib | Proteasome (Chymotrypsin-like) | 7 | Multiple Myeloma | [5] |

| Bortezomib | Proteasome (Caspase-like) | 74 | Multiple Myeloma | [5] |

| Dipeptide Boronic Acid 15 | Proteasome | 4.60 | U266 | [2] |

| Curcumin Derivative II-2F | Proteasome (Chymotrypsin-like) | 0.17 - 1.63 (µM) | HCT116 | [6] |

| Boronic Acid 6a | Proteasome | 161.90 | - | [7] |

| Boronic Acid 7j | Proteasome | >200 | - | [7] |

Experimental Protocol: Proteasome Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of boron-containing compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Bortezomib (as a positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds and bortezomib in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 2 µL of the diluted test compounds or controls to the respective wells.

-

Add 25 µL of the 20S proteasome solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 23 µL of the fluorogenic substrate (final concentration ~100 µM).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Oxaboroles: Novel Antifungal and Anti-inflammatory Agents

The oxaborole scaffold, characterized by a five-membered ring containing boron and oxygen, has given rise to two FDA-approved drugs: tavaborole for onychomycosis and crisaborole for atopic dermatitis.

Tavaborole: Inhibiting Fungal Protein Synthesis

Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[8] The boron atom in tavaborole forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme and thereby halting protein production.[8]

Mechanism of Tavaborole

Caption: Tavaborole traps tRNA-Leu in the editing site of LeuRS, inhibiting protein synthesis and fungal growth.

Quantitative Data: Anti-LeuRS and Antifungal Activity

| Compound | Target | Ki (nM) | Organism | MIC (µg/mL) | Organism | Reference |

| Tavaborole | LeuRS | - | S. cerevisiae | - | - | [9] |

| Tavaborole | - | - | - | 0.25-2 | T. rubrum | [9] |

| AN2718 | LeuRS | - | S. cerevisiae | - | - | [9] |

| AN2718 | - | - | - | 0.5-2 | T. rubrum | [9] |

Crisaborole: A Topical PDE4 Inhibitor

Crisaborole is a non-steroidal anti-inflammatory agent that works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the inflammation associated with atopic dermatitis.[10][11]

Signaling Pathway of Crisaborole

Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and reduced pro-inflammatory cytokine production.

Quantitative Data: PDE4 Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Crisaborole | PDE4 | 490 | [12] |

| Crisaborole | PDE4B2 | 75 | [13] |

| Roflumilast | PDE4 | 0.75 | [14] |

| Apremilast | PDE4B2 | 39 | [13] |

Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against fungal LeuRS.

Materials:

-

Recombinant fungal LeuRS

-

[3H]-Leucine

-

tRNALeu

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT)

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and [3H]-Leucine.

-

Add the test compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture with the LeuRS enzyme for 10 minutes at 30°C.

-

Initiate the aminoacylation reaction by adding tRNALeu.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by adding ice-cold 10% TCA.

-

Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA, followed by ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values.

Carboranes and Boron Clusters: Platforms for Drug Delivery and Therapy

Carboranes are polyhedral boron-carbon clusters that possess unique properties such as high stability, hydrophobicity, and the ability to be functionalized, making them attractive scaffolds in drug design.[15] Boron clusters, in general, are being explored for various biomedical applications, including their use as pharmacophores and for Boron Neutron Capture Therapy (BNCT).[16]

Carboranes in Drug Design

The icosahedral structure of carboranes can mimic a phenyl group, allowing them to serve as bioisosteres in drug design.[17] Their hydrophobic nature can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

Quantitative Data: In Vitro Cytotoxicity of Carborane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| TCH-m-CB | MCF-7 | 36.96 | [15] |

| R-830-Cb | A375 | ~20 | [17] |

| Carboranyl-BODIPY 5b | T98G (dark) | >100 | [8] |

| Carboranyl-BODIPY 5b | T98G (light) | 25.1 | [8] |

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which cause localized and lethal damage to the cancer cell.[16]

Experimental Workflow for In Vitro BNCT Evaluation

Caption: A typical workflow for evaluating the efficacy of boron compounds for BNCT in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Materials:

-

Cells cultured in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]

Synthesis of Biologically Active Boron-Containing Compounds

The development of novel boron-based therapeutics relies on efficient and versatile synthetic methodologies.

Synthesis of Boronic Acids via Matteson Homologation

The Matteson homologation is a powerful method for the stereoselective synthesis of α-chiral boronic esters. This reaction involves the reaction of a boronic ester with a dihalomethyllithium reagent, followed by displacement of a halide with a nucleophile, resulting in a one-carbon extension of the boronic ester.[4][19]

Synthesis of Benzoxaboroles

Several synthetic routes have been developed for the synthesis of the benzoxaborole scaffold. Common strategies involve the intramolecular cyclization of ortho-functionalized phenylboronic acids or the borylation of pre-formed heterocyclic precursors.[20][21]

Conclusion

The field of boron-containing compounds in medicinal chemistry is vibrant and rapidly expanding. The unique ability of boron to engage in reversible covalent interactions provides a powerful tool for designing highly potent and selective enzyme inhibitors. Furthermore, the distinct structural and chemical properties of boron clusters and carboranes offer exciting opportunities for the development of novel drug delivery systems and therapeutic modalities like BNCT. The data, protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 14. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Boron neutron capture therapy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 3-Amino-5-boronobenzoic Acid as a Premier Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and functional molecules. Among these, 3-Amino-5-boronobenzoic acid has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites—an amino group, a carboxylic acid, and a boronic acid—that unlock a diverse array of synthetic possibilities. This guide provides a comprehensive technical overview of the role of this compound in organic synthesis, detailing its applications in the construction of novel pharmaceuticals, supramolecular assemblies, and advanced materials.

Physicochemical Properties

This compound is a stable, crystalline solid with the molecular formula C₇H₈BNO₄. Its distinct trifunctional nature allows for orthogonal chemical modifications, making it an invaluable tool for combinatorial chemistry and the synthesis of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.96 g/mol |

| CAS Number | 116378-40-6 |

| Melting Point | 210-212 °C |

| Appearance | Off-white to white powder |

| Solubility | Soluble in methanol |

Core Applications in Organic Synthesis

The strategic placement of the amino, carboxylic acid, and boronic acid functionalities on the phenyl ring allows for a wide range of chemical transformations. This multi-functionality makes this compound a coveted building block in several key areas of chemical research and development.

Pharmaceutical Synthesis and Drug Discovery

The unique structural attributes of this compound make it a valuable precursor in the synthesis of pharmacologically active compounds.[1] The boronic acid moiety can act as a key pharmacophore, for instance, in enzyme inhibitors, by forming reversible covalent bonds with active site serine or threonine residues. The amino and carboxylic acid groups provide convenient handles for constructing amide bonds, enabling the elaboration of the molecular scaffold to optimize binding affinity and pharmacokinetic properties.

A notable application is in the development of inhibitors for Bcl (B-cell lymphoma) family proteins, which are crucial regulators of apoptosis and are significant targets in cancer therapy.[1]

Supramolecular Chemistry and Self-Assembly